4-[(2-Methylbutyl)amino]benzamide is an organic compound characterized by its amide functional group attached to a benzene ring, with a 2-methylbutyl substituent at the para position. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
4-[(2-Methylbutyl)amino]benzamide belongs to the class of compounds known as benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. The compound can be classified under the broader category of amine compounds due to the presence of the amino group. Its molecular formula is C12H17N, and it features a molecular weight of approximately 191.27 g/mol.
The synthesis of 4-[(2-Methylbutyl)amino]benzamide can be achieved through various methods, primarily involving the reaction between 4-aminobenzamide and 2-methylbutyl halides. The following steps outline a common synthetic route:
This method is advantageous due to its straightforward approach and relatively high yield.
4-[(2-Methylbutyl)amino]benzamide can undergo several chemical reactions:
These reactions highlight the versatility of 4-[(2-Methylbutyl)amino]benzamide in synthetic chemistry.
The mechanism of action for 4-[(2-Methylbutyl)amino]benzamide largely depends on its biological targets. It is believed that this compound can interact with specific enzymes or receptors in biological systems, potentially modulating their activity. For instance:
The exact pathways and interactions require further investigation through biochemical assays and molecular docking studies.
These properties make it suitable for various applications in laboratory settings.
4-[(2-Methylbutyl)amino]benzamide has several applications across different scientific fields:
The emergence of 4-[(2-methylbutyl)amino]benzamide (CAS: 1038280-13-5) represents a targeted exploration within benzamide derivative chemistry, distinct from early serendipitous discoveries. Unlike foundational benzamide drugs like metoclopramide (developed as dopamine antagonists) or PARP-inhibiting scaffolds, this compound was rationally designed through structure-activity relationship (SAR) optimization efforts focused on alkylamino side chains . Its first documented synthesis aligns with medicinal chemistry campaigns circa 2010–2015, aiming to modulate physicochemical properties—particularly lipophilicity (LogP) and hydrogen-bonding capacity—via branched alkyl substituents [2] [4]. This places its genesis within a broader shift towards tailored benzamide bioisosteres, contrasting with classical benzamide pharmacophores characterized by flat aromatic systems or cyclic constrained amides . The compound’s structural signature—a mono-substituted linear alkylamino chain at the benzamide’s para-position—fills a niche between simpler anilines (e.g., 4-aminobenzamide) and complex heterocycle-fused derivatives dominating clinical PARP inhibitors [6] .
Compound Name | Core Structure | Key Modifications | Era |
---|---|---|---|
Metoclopramide | Ortho-chloro benzamide | N-ethylpiperidine substitution | 1960s |
4-Aminobenzamide | Para-amino benzamide | Unsubstituted amino group | 1980s (PARP R&D) |
Olaparib (PARP inhibitor) | Phthalazinone-fused benzamide | Cyclized amide; fused bicyclic core | 2000s |
4-[(2-Methylbutyl)amino]benzamide | Para-(branched alkylamino) benzamide | Linear alkyl chain with chiral methyl branch | ~2010s |
2,2'-Dithiobis(benzamide) | Disulfide-linked dimer | Dimeric redox-sensitive scaffold | Research phase |
4-[(2-Methylbutyl)amino]benzamide serves as a versatile pharmacophore with dual significance:
Antimicrobial Activity: The compound’s branched alkyl chain enhances membrane penetration, contributing to broad-spectrum activity. Derivatives demonstrate potency against fungi (Aspergillus fumigatus, IC₅₀ ~1.2 μM) and Gram-positive bacteria (Staphylococcus aureus), outperforming simpler analogs like unsubstituted 4-aminobenzamide. This is attributed to optimal lipophilicity (LogP ≈ 2.1) balancing cellular uptake and target engagement [4] [7]. The 2-methylbutyl group may facilitate hydrophobic interactions with microbial enzymes or membranes, a hypothesis supported by tautomeric stabilization of the amide group into keto-amine forms that enhance hydrogen-bond donation [7].
PARP Inhibition Scaffold: While less potent than clinical inhibitors (e.g., olaparib), the scaffold’s flexible alkylamino linker enables conjugation with DNA-damaging warheads or secondary pharmacophores. Its primary benzamide moiety mimics NAD+’s carboxamide, allowing chelation with PARP-1’s catalytic domain (e.g., Ser904, Gly863 residues) . Hybrid molecules embedding this structure show synergistic cytotoxicity in BRCA-deficient cancer models (HCT116 IC₅₀: 0.3–7.9 μM), validating its role in synthetic lethal approaches .
Biological Target | Activity Profile | Key Structural Determinants | Reference |
---|---|---|---|
Aspergillus fumigatus | IC₅₀: 1.2 μM (Superior to clotrimazole) | Branched alkyl chain; keto-amine tautomer | [7] |
Staphylococcus aureus | Moderate growth inhibition (25 μg/mL) | Lipophilic side chain (LogP ~2.1) | [7] |
PARP-1 Enzyme | Moderate inhibition (IC₅₀ >1 μM) | Primary benzamide for NAD+ mimicry | |
HCT116 (BRCA-mutant) Cells | Cytotoxicity (IC₅₀: 0.3–7.9 μM in hybrids) | Conjugation with DNA-targeting groups |
Critical knowledge deficits impede the rational development of this scaffold:
These gaps highlight needs for chiral resolution studies, metabolite identification, and target-agnostic phenotypic screening to unlock the scaffold’s full potential.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1